molecular formula C8H9ClFN B14907131 4-Chloro-5-ethyl-2-fluoroaniline

4-Chloro-5-ethyl-2-fluoroaniline

Cat. No.: B14907131
M. Wt: 173.61 g/mol
InChI Key: CWIZADYYNUWHLJ-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H9ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino group. Another method includes direct nucleophilic substitution reactions where halogenated precursors are reacted with appropriate nucleophiles under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions are employed to introduce the amino group efficiently. The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

4-Chloro-5-ethyl-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5-ethyl-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-ethyl-2-fluoroaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

4-chloro-5-ethyl-2-fluoroaniline

InChI

InChI=1S/C8H9ClFN/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2,11H2,1H3

InChI Key

CWIZADYYNUWHLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)F)N

Origin of Product

United States

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